3-Hydroxy-4-nitrobenzonitrile

概要

説明

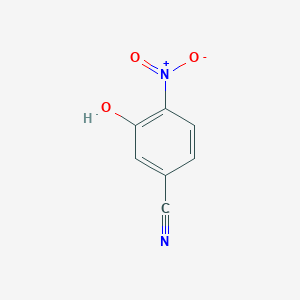

3-Hydroxy-4-nitrobenzonitrile (CAS: 18495-15-3) is a nitrile-substituted aromatic compound with the molecular formula C₇H₄N₂O₃. It features a hydroxyl (-OH) group at the 3-position and a nitro (-NO₂) group at the 4-position of the benzene ring. This compound is primarily utilized as a medical intermediate in pharmaceutical research and synthesis. It is commercially available in high purity (≥95%) and requires storage under sealed refrigeration to maintain stability due to its reactive functional groups.

準備方法

Synthetic Routes and Reaction Conditions: 3-Hydroxy-4-nitrobenzonitrile can be synthesized through the reaction of 3,4-dinitrobenzonitrile with sodium hydroxide . The process involves converting 3,4-dinitrobenzonitrile to 3-hydroxy-4-nitrobenzoic acid sodium salt under alkaline conditions. This intermediate is then acidified to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of ionic liquids as recycling agents. This green synthesis approach minimizes the use of metal salt catalysts and simplifies the separation process, making it more environmentally friendly .

化学反応の分析

Types of Reactions: 3-Hydroxy-4-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a catalyst such as .

Substitution: Reagents like for converting the hydroxyl group to a chloro group.

Major Products:

Reduction: 3-Amino-4-hydroxybenzonitrile.

Substitution: 3-Chloro-4-nitrobenzonitrile.

科学的研究の応用

Organic Synthesis

3-Hydroxy-4-nitrobenzonitrile serves as an important precursor in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, making it valuable in the development of pharmaceuticals and agrochemicals.

Synthesis Applications

- Intermediate in Drug Development : The compound is explored as an intermediate for synthesizing biologically active compounds. For instance, derivatives of this compound have shown promising antimicrobial properties, suggesting potential applications in developing new antibiotics.

- Functionalization Reactions : The presence of the hydroxyl and nitrile groups enables nucleophilic substitution reactions, allowing for the introduction of various functional groups that may enhance biological activity.

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activity, making it a candidate for further investigation in medicinal applications.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound could inhibit the growth of various bacterial strains, indicating its potential as a new class of antimicrobial agents.

- Anticancer Properties : Some derivatives are being investigated for their anticancer activities, focusing on their mechanisms of action and efficacy against specific cancer cell lines.

Agricultural Applications

The compound has also been studied for its potential use in agriculture, particularly as an anthelmintic agent.

Anthelmintic Activity

- Research has shown that related compounds exhibit high efficacy against parasitic nematodes such as Haemonchus contortus and Ancylostoma caninum. These findings suggest that this compound may possess similar properties, making it useful in treating helminth infestations in livestock .

Analytical Applications

In addition to its synthetic applications, this compound is utilized in analytical chemistry.

MALDI MS Applications

- The compound serves as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). It efficiently absorbs UV light, facilitating the desorption and ionization of analytes without significant background interference.

Summary Table of Applications

作用機序

The mechanism of action of 3-hydroxy-4-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The nitro group can undergo reduction, which is a key step in various biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

The following table compares 3-Hydroxy-4-nitrobenzonitrile with its positional isomers and functional group analogues:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|

| This compound | 18495-15-3 | C₇H₄N₂O₃ | 3-OH, 4-NO₂ | Nitrile, Hydroxyl, Nitro |

| 3-Hydroxy-5-nitrobenzonitrile | 929000-02-2 | C₇H₄N₂O₃ | 3-OH, 5-NO₂ | Nitrile, Hydroxyl, Nitro |

| 4-Hydroxy-3-nitrobenzonitrile | 3272-08-0 | C₇H₄N₂O₃ | 4-OH, 3-NO₂ | Nitrile, Hydroxyl, Nitro |

| 5-Hydroxy-2-nitrobenzonitrile | 13589-74-7 | C₇H₄N₂O₃ | 5-OH, 2-NO₂ | Nitrile, Hydroxyl, Nitro |

| 4-Methoxy-3-nitrobenzonitrile | 33224-23-6 | C₈H₆N₂O₃ | 4-OCH₃, 3-NO₂ | Nitrile, Methoxy, Nitro |

| 3-Methyl-4-nitrobenzonitrile | 96784-54-2 | C₈H₆N₂O₂ | 3-CH₃, 4-NO₂ | Nitrile, Methyl, Nitro |

| 3-Hydroxy-4-methylbenzonitrile | 3816-66-8 | C₈H₇NO | 3-OH, 4-CH₃ | Nitrile, Hydroxyl, Methyl |

Key Observations :

- Positional Isomerism: The position of the nitro and hydroxyl groups significantly alters reactivity and physicochemical properties. For example, this compound (3-OH, 4-NO₂) has distinct electronic effects compared to 4-Hydroxy-3-nitrobenzonitrile (4-OH, 3-NO₂), influencing its acidity and solubility.

- Functional Group Substitution : Replacing the hydroxyl group with a methoxy group (e.g., 4-Methoxy-3-nitrobenzonitrile) enhances lipophilicity, which may affect bioavailability in drug design.

生物活性

3-Hydroxy-4-nitrobenzonitrile (C₇H₄N₂O₃) is an aromatic compound characterized by the presence of a hydroxyl (-OH) group and a nitro (-NO₂) group attached to a benzonitrile structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and related research findings.

- Molecular Formula : C₇H₄N₂O₃

- Molecular Weight : 164.12 g/mol

- CAS Number : 3272-08-0

This compound is notable for its solubility in various solvents, which enhances its utility as a precursor in organic synthesis and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The hydroxyl and nitro groups enable the compound to participate in hydrogen bonding and electron transfer reactions, influencing its reactivity and interactions with biological molecules.

Potential Mechanisms Include:

- Enzyme Inhibition or Activation : The compound may inhibit or activate certain enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Studies

Research has indicated various biological activities associated with this compound:

- Antimicrobial Properties : Studies have suggested that derivatives of this compound exhibit antimicrobial effects against a range of pathogens.

- Anticancer Activity : Investigations into its anticancer properties are ongoing, with some derivatives showing promise in inhibiting cancer cell proliferation.

- Enzyme Interaction Studies : Ongoing research focuses on how this compound interacts with specific enzymes, which could elucidate its role in biochemical pathways relevant to disease treatment .

Table 1: Summary of Biological Activities

Notable Research Findings:

- A study highlighted the synthesis of various derivatives from this compound that demonstrated significant biological activity, particularly in antimicrobial and anticancer assays .

- Another investigation focused on the compound's potential as an intermediate in synthesizing biologically active compounds, emphasizing its versatility and importance in drug development.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential applications in drug development. Its ability to serve as a precursor for synthesizing new pharmacologically active compounds positions it as a valuable candidate for further research.

Potential Therapeutic Areas:

- Infectious Diseases : Due to its antimicrobial properties.

- Cancer Treatment : As part of novel anticancer therapies targeting specific pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Hydroxy-4-nitrobenzonitrile with high purity?

- Methodological Answer : A two-step approach is recommended: (1) Nitration of 3-hydroxybenzonitrile using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions. (2) Purification via recrystallization from ethanol/water mixtures, leveraging differences in solubility between nitro and hydroxyl groups. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7). Yield optimization requires stoichiometric control of nitration agents to avoid over-nitration. Melting point verification (expected range: 79–81°C, similar to analogous nitriles ) ensures purity.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of -CN (sharp ~2220 cm⁻¹), -NO₂ (asymmetric stretch ~1520 cm⁻¹), and -OH (broad ~3300 cm⁻¹).

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for nitro-substituted benzene) and hydroxyl protons (δ ~10 ppm, exchangeable with D₂O). For nitrile carbons, expect δ ~115 ppm in ¹³C NMR .

- X-ray Crystallography : Use SHELX-97 for structure refinement. Ensure high-resolution data collection (θ > 25°) and validate hydrogen bonding between hydroxyl and nitro groups .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains due to environmental toxicity risks .

- Storage : Keep in airtight containers away from ignition sources; nitro groups may decompose under heat, releasing NOₓ gases .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound in acidic or basic media?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate:

- pKa : Estimate hydroxyl proton acidity (predicted ~8–10, comparable to phenolic nitriles ).

- Electrostatic Potential Maps : Identify electron-deficient regions (nitro group) for nucleophilic attack.

- Degradation Pathways : Simulate hydrolysis mechanisms under varying pH. Validate predictions with HPLC-MS to detect intermediates .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns.

- Hydrogen Bonding Analysis : Compare O-H···O/N distances with literature values for nitro-phenolic systems. Discrepancies may arise from solvent inclusion; confirm via PLATON’s SQUEEZE .

- Validation Tools : Cross-check with CCDC databases to ensure bond lengths/angles align with similar nitriles (e.g., 4-Methoxybenzonitrile ).

Q. How does the electronic environment of this compound influence its photochemical behavior?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure λmax in acetonitrile; nitro groups typically absorb ~300–400 nm. Compare with TD-DFT calculations.

- Photostability Assay : Expose to UV light (254 nm) and monitor degradation via HPLC. Quenching studies using radical scavengers (e.g., TEMPO) identify reactive oxygen species involvement.

- Electron Paramagnetic Resonance (EPR) : Detect nitro radical anions under irradiation .

特性

IUPAC Name |

3-hydroxy-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHNIFYUIFUWEFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568388 | |

| Record name | 3-Hydroxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-15-3 | |

| Record name | 3-Hydroxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。